molecular formula C10H8N4O4 B6344469 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole CAS No. 1240569-46-3

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole

Cat. No.: B6344469
CAS No.: 1240569-46-3
M. Wt: 248.19 g/mol
InChI Key: UJUMIVISOHAEHP-UHFFFAOYSA-N
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Description

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a nitro-substituted heterocyclic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. As part of the nitropyrazole class, this compound features a well-defined molecular framework with multiple nitro groups, which enhance its reactivity and make it a valuable intermediate for constructing more complex molecules . Nitrated pyrazole derivatives are of significant interest in medicinal chemistry for their potential biological activities. The electron-withdrawing nitro groups can influence the compound's interaction with biological targets, and similar structural motifs are being explored in the development of novel therapeutic agents . Specifically, research on analogous nitrophenyl-pyrazole compounds has demonstrated investigations into antifungal applications, suggesting potential for this compound in antimicrobial development . From a materials science perspective, nitrated pyrazoles are investigated as high-energy-density materials due to their high heat of formation and tailored thermal stability. The compact, stable, and modifiable structure of the pyrazole ring makes it suitable for derivatization, which can fine-tune properties like density and detonation performance for specialized applications . This product is provided with high purity and consistent quality to ensure reliability in experimental processes. Proper handling is advised due to the potentially energetic nature of nitrated compounds under extreme conditions . Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-nitro-1-[(3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUMIVISOHAEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole typically involves the reaction of 3-nitrobenzyl chloride with 4-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reduction Reactions

The nitro groups at the 4-position of the pyrazole ring and the 3-position of the benzyl substituent are primary sites for reduction.

Key Reagents and Conditions:

  • Catalytic Hydrogenation: H2\text{H}_2 gas with palladium on carbon (Pd/C\text{Pd/C}) in ethanol at 25–60°C .

  • Chemical Reduction: Tin(II) chloride (SnCl2\text{SnCl}_2) in hydrochloric acid (HCl\text{HCl}) under reflux.

Products:

  • Full reduction yields 4-amino-1-[(3-aminophenyl)methyl]-1H-pyrazole .

  • Partial reduction can produce intermediates such as hydroxylamines or nitroso derivatives, though these are less commonly reported .

Reduction MethodConditionsProductYield (%)Reference
Catalytic HydrogenationH2/Pd-C\text{H}_2/\text{Pd-C}, EtOH, 50°C4-Amino-1-[(3-aminophenyl)methyl]-1H-pyrazole85–92
Chemical ReductionSnCl2\text{SnCl}_2, HCl, refluxSame as above70–78

Nucleophilic Aromatic Substitution

The electron-deficient aromatic rings facilitate nucleophilic substitution at nitro-bearing positions.

Key Reagents and Conditions:

  • Amines: Aniline derivatives in dimethylformamide (DMF\text{DMF}) with K2CO3\text{K}_2\text{CO}_3 at 80–100°C .

  • Thiols: Alkanethiols in tetrahydrofuran (THF\text{THF}) under inert atmosphere .

Products:

  • Substitution of nitro groups with amines yields 4-(aryl/alkylamino)-1-[(3-(aryl/alkylamino)phenyl)methyl]-1H-pyrazole .

  • Thiol substitution produces sulfides, such as 4-(methylthio)-1-[(3-(methylthio)phenyl)methyl]-1H-pyrazole .

NucleophileConditionsProduct TypeSelectivityReference
AnilineDMF,K2CO3\text{DMF}, \text{K}_2\text{CO}_3, 90°C4-Aminopyrazole derivativePara > Ortho
EthanethiolTHF,N2\text{THF}, \text{N}_2, rt4-(Ethylthio)pyrazole derivativeHigh

Oxidation Reactions

Oxidation of the pyrazole ring or nitro groups is less common but feasible under specific conditions.

Key Reagents and Conditions:

  • Ozone (O3\text{O}_3O3): In dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at −78°C for ring oxidation .

  • Peracids (e.g., mCPBA\text{mCPBA}mCPBA): For nitro-to-nitroso conversion .

Products:

  • Ring oxidation generates pyrazole N-oxide derivatives.

  • Nitroso intermediates are unstable and often dimerize or further oxidize .

Reaction Mechanisms and Structural Insights

The reactivity of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is influenced by its electronic and steric properties:

Electronic Effects

  • Nitro Groups: Strong electron-withdrawing effects activate the aromatic rings for nucleophilic substitution. The N1–N2\text{N1–N2} bond distance (1.39A˚\sim 1.39 \, \text{Å}) indicates partial double-bond character, stabilizing resonance structures that enhance electrophilicity .

  • Pyrazole Ring: Planarity and conjugation with the benzyl group facilitate delocalization, as evidenced by C3–N2\text{C3–N2} bond lengths (1.271.29A˚1.27–1.29 \, \text{Å}) .

Steric Considerations

  • The 3-nitrobenzyl substituent introduces steric hindrance, directing substitution to the less hindered 4-nitro position on the pyrazole ring .

Scientific Research Applications

Synthetic Routes

Step Reagents Conditions Outcome
13-Nitrobenzyl chloride, 4-NitropyrazoleDMF, potassium carbonate, heatFormation of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole
2Various reducing agentsUnder specific conditionsReduction to amines or other derivatives

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promising anticancer activity, particularly against various cancer cell lines such as lung and breast cancer . Notably, compounds containing the pyrazole structure have been developed into clinically relevant drugs like pazopanib and crizotinib that target multiple cancer types .

Biological Studies

The compound can act as a probe to study enzyme activities or serve as a ligand in biochemical assays. Its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, making it useful in studies related to drug metabolism and enzyme inhibition .

Materials Science

In materials science, this compound is explored for developing new materials with specific electronic or optical properties. The unique structural features allow for modifications that can enhance material performance in various applications.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines. The mechanism involved inhibition of key enzymes associated with tumor growth, highlighting its potential as a scaffold for new anticancer agents .
  • Biological Evaluation : Research indicated that compounds derived from this pyrazole exhibited antibacterial and anti-inflammatory properties. These findings suggest broader applications in treating infectious diseases and inflammatory conditions .
  • Synthesis Optimization : Advances in synthetic methodologies have improved the yield and purity of this compound derivatives, facilitating their application in drug development processes .

Mechanism of Action

The mechanism of action of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Electronic Features References
4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole 4-NO₂, 1-(3-NO₂C₆H₄CH₂) 274.19* Dual nitro groups; strong electron withdrawal [Synthesized analogies: 2, 5, 9]
4-Nitro-1-(2-nitrophenyl)-1H-pyrazole 4-NO₂, 1-(2-NO₂C₆H₄) 234.17 Ortho-nitro substitution; steric hindrance
4-Nitro-1-(p-tolyl)-1H-pyrazole 4-NO₂, 1-(4-CH₃C₆H₄) 219.21 Electron-donating methyl group; reduced reactivity
3-(3-Nitrophenyl)-1H-pyrazole 3-NO₂C₆H₄ at pyrazole C3 189.15 Single nitro group; free N-H for hydrogen bonding
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole 4-NO₂, trifluoromethyl substituent 275.19 CF₃ group (strong electron withdrawal)

Notes:

  • The dual nitro groups in the target compound enhance its electron-deficient nature compared to analogs with single nitro or electron-donating groups (e.g., methyl in ).

Key Findings :

  • Hybrid structures (e.g., triazole-pyrazole in or nitrofuran-pyrazole in ) exhibit enhanced bioactivity due to synergistic interactions between heterocycles.
  • The amino and cyano groups in introduce hydrogen-bonding capabilities, likely contributing to antifungal efficacy.

Insights :

  • Palladium-catalyzed C–H arylation () is a versatile method for introducing aryl groups to nitro-substituted pyrazoles but requires careful optimization of ligands and bases.
  • Click chemistry () offers high regioselectivity for triazole hybrids but may require post-functionalization steps.

Physicochemical Properties and Stability

  • Storage Conditions : Nitro-substituted pyrazoles (e.g., ) are typically stored at +4°C to prevent decomposition, reflecting their sensitivity to heat and light.
  • Spectroscopic Data: IR spectra of nitro-pyrazoles (e.g., ) show strong absorption bands at ~1529 cm⁻¹ (NO₂ asymmetric stretch) and ~1327 cm⁻¹ (NO₂ symmetric stretch).
  • Solubility : The 3-nitrobenzyl group in the target compound likely increases lipophilicity compared to unsubstituted analogs, impacting solubility in polar solvents.

Biological Activity

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure featuring nitro and pyrazole functional groups, exhibits various biological properties including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4O4, with a molecular weight of 248.19 g/mol. The structure includes a pyrazole ring substituted with a nitrophenyl methyl group, which contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC10H8N4O4
Molecular Weight248.19 g/mol
Functional GroupsNitro, Pyrazole

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro groups can undergo bioreduction to generate reactive intermediates that modulate cellular pathways, leading to cytotoxic effects on cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines including lung, colorectal, and breast cancer cells. The compound's anticancer mechanism may involve:

  • Inhibition of Topoisomerase : Disruption of DNA replication processes.
  • Alkylation of DNA : Induction of DNA damage leading to apoptosis.
  • Inhibition of Tubulin Polymerization : Affecting cell division and proliferation .

Case Studies

  • Study on Breast Cancer Cells : In vitro experiments indicated that the compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells, showcasing its potential as an effective therapeutic agent against this aggressive cancer type .
  • Evaluation Against Various Cancers : A broader screening revealed that derivatives containing the pyrazole structure effectively inhibited growth in multiple cancer types, including renal and prostate cancers .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. The mechanism behind its antimicrobial action may involve:

  • Disruption of Bacterial Cell Wall Synthesis : Similar to traditional antibiotics.
  • Inhibition of Key Enzymes : Targeting specific metabolic pathways in bacteria .

Research Findings

A synthesis study highlighted the successful production of various pyrazole derivatives from this compound, which were subsequently evaluated for their biological activities. The results indicated a correlation between structural modifications and enhanced bioactivity, suggesting a pathway for developing more potent derivatives .

Q & A

Q. What are the standard synthetic protocols for preparing 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole, and what factors influence reaction yield?

The synthesis typically involves cyclocondensation or coupling reactions. For example, triazenylpyrazole precursors can react with nitrobenzyl derivatives under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Key steps include:

  • Reagents : Copper sulfate and sodium ascorbate in a THF/water mixture (1:1 v/v) at 50°C for 16 hours .
  • Purification : Column chromatography using petroleum ether/ethyl acetate gradients to isolate the product .
  • Yield factors : Temperature control (50°C optimal), stoichiometric ratios (1:1.2 for nitrobenzyl derivatives), and catalyst loading (5 mol% CuSO₄) .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro groups at δ ~8.3 ppm for aromatic protons, methyl groups at δ ~2.5 ppm) .
  • X-ray crystallography : Dihedral angles between aromatic rings (e.g., 27.4°–87.7°) reveal steric interactions and molecular packing .
  • IR : Nitro group vibrations at ~1511 cm⁻¹ and C–H stretches at ~3122 cm⁻¹ .

Q. What are the common substitution reactions involving the nitro group in this compound?

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups, enabling further functionalization (e.g., amide coupling) .
  • Electrophilic substitution : Nitro groups direct incoming electrophiles to meta/para positions on the benzene ring .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental approaches to optimize synthesis?

  • Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Data-driven optimization : Machine learning models trained on reaction databases (e.g., Reaxys) identify optimal conditions (solvent, catalyst) for nitro-group stability .
  • Case study : ICReDD’s workflow combines computational screening with experimental validation, cutting development time by 40% .

Q. How do researchers address contradictions in spectroscopic data when confirming derivatives?

  • Cross-validation : Compare NMR data with X-ray structures to resolve ambiguities (e.g., overlapping proton signals in crowded aromatic regions) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₀H₈N₆O₂ for azido derivatives) to rule out impurities .
  • Dynamic NMR : Variable-temperature studies distinguish conformational isomers in flexible derivatives .

Q. What strategies are effective in designing multi-step synthetic routes for complex derivatives?

  • Modular synthesis : Use triazenylpyrazole intermediates (e.g., 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole) for sequential CuAAC and Suzuki couplings .
  • Protecting groups : Temporarily shield reactive nitro groups with tert-butoxycarbonyl (Boc) during heterocycle formation .
  • Flow chemistry : Continuous reactors improve yield in nitration steps by maintaining precise temperature control .

Q. Methodological Insights from Literature

  • Crystallographic refinement : Weak C–H⋯O/N hydrogen bonds stabilize molecular packing, critical for crystallinity .
  • Reaction monitoring : TLC (Rf = 0.21 in cyclohexane/ethyl acetate) ensures intermediate purity before column chromatography .
  • Contradiction resolution : Conflicting IR and NMR data may arise from polymorphism; DSC analysis clarifies phase transitions .

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